(S)-2-Amino-3-(pyridin-2-yl)propanoic acid dihydrochloride (S)-2-Amino-3-(pyridin-2-yl)propanoic acid dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1082692-96-3
VCID: VC8046161
InChI: InChI=1S/C8H10N2O2.2ClH/c9-7(8(11)12)5-6-3-1-2-4-10-6;;/h1-4,7H,5,9H2,(H,11,12);2*1H/t7-;;/m0../s1
SMILES: C1=CC=NC(=C1)CC(C(=O)O)N.Cl.Cl
Molecular Formula: C8H12Cl2N2O2
Molecular Weight: 239.1 g/mol

(S)-2-Amino-3-(pyridin-2-yl)propanoic acid dihydrochloride

CAS No.: 1082692-96-3

Cat. No.: VC8046161

Molecular Formula: C8H12Cl2N2O2

Molecular Weight: 239.1 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-3-(pyridin-2-yl)propanoic acid dihydrochloride - 1082692-96-3

Specification

CAS No. 1082692-96-3
Molecular Formula C8H12Cl2N2O2
Molecular Weight 239.1 g/mol
IUPAC Name (2S)-2-amino-3-pyridin-2-ylpropanoic acid;dihydrochloride
Standard InChI InChI=1S/C8H10N2O2.2ClH/c9-7(8(11)12)5-6-3-1-2-4-10-6;;/h1-4,7H,5,9H2,(H,11,12);2*1H/t7-;;/m0../s1
Standard InChI Key HGOJCMDWQOEDJA-KLXURFKVSA-N
Isomeric SMILES C1=CC=NC(=C1)C[C@@H](C(=O)O)N.Cl.Cl
SMILES C1=CC=NC(=C1)CC(C(=O)O)N.Cl.Cl
Canonical SMILES C1=CC=NC(=C1)CC(C(=O)O)N.Cl.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

The molecular formula of (S)-2-Amino-3-(pyridin-2-yl)propanoic acid dihydrochloride is C₈H₁₂Cl₂N₂O₂, with a molecular weight of 239.10 g/mol . The (S)-configuration at the α-carbon denotes its L-alanine stereochemistry, critical for biological compatibility. The pyridin-2-yl group introduces aromaticity and basicity, while the dihydrochloride salt enhances aqueous solubility.

Structural Analysis

The compound features:

  • A protonated α-amino group (pKa ~9.8) .

  • A pyridine ring with a pKa of ~5.2 for the nitrogen.

  • A carboxylate group (pKa ~2.3) .

The dihydrochloride form stabilizes the molecule via ionic interactions, as confirmed by X-ray crystallography of analogous compounds .

Synthesis and Purification

Synthetic Routes

The synthesis of β-pyridylalanine derivatives typically follows two pathways:

Rhodanine Method

This method involves condensation of pyridine-2-carboxaldehyde with rhodanine, followed by hydrolysis and reduction. For example, 3-(pyridin-2-yl)-DL-alanine is synthesized via this route, yielding racemic mixtures . Resolution using chiral chromatography or enzymatic methods isolates the (S)-enantiomer.

Halomethylpyridine-Acylamidomalonate Method

Reaction of 2-(chloromethyl)pyridine with acylamidomalonate esters forms the carbon skeleton, followed by deprotection and acid hydrolysis. This method avoids unstable intermediates but requires stringent temperature control .

Purification and Characterization

Purification via recrystallization from ethanol/water mixtures yields >98% purity. Characterization employs:

  • ¹H/¹³C NMR: Peaks at δ 8.5 (pyridine-H), δ 3.8 (α-CH), and δ 2.9 (β-CH₂) .

  • HPLC: Retention time of 6.2 min (C18 column, 0.1% TFA in H₂O/MeCN).

Physicochemical Properties

Solubility and Stability

  • Solubility: 50 mg/mL in water (25°C) ; <1 mg/mL in ethanol.

  • Stability: Stable at pH 2–6; degrades above 60°C via decarboxylation .

Spectroscopic Data

  • IR (KBr): 3400 cm⁻¹ (NH₃⁺), 1720 cm⁻¹ (C=O), 1600 cm⁻¹ (pyridine ring).

  • MS (ESI+): m/z 167.1 [M-2HCl+H]⁺ .

Applications in Research

Pharmaceutical Development

The compound serves as a precursor for:

  • Anticonvulsants: Pyridylalanine derivatives modulate GABA receptors .

  • Antihistamines: Structural analogs inhibit histamine H₁ receptors (IC₅₀ = 12 µM).

Biochemical Probes

  • Enzyme Substitutes: Mimics tyrosine in kinase assays due to similar steric bulk .

  • Radiolabeling: ¹⁴C-labeled variants track drug metabolism in vivo .

Data Tables

Table 1: Comparative Properties of Pyridylalanine Derivatives

Property(S)-2-Amino-3-(pyridin-2-yl)propanoic acid dihydrochloride3-(Pyridin-4-yl)-L-alanine dihydrochloride
Molecular FormulaC₈H₁₂Cl₂N₂O₂C₈H₁₂Cl₂N₂O₂
Molecular Weight (g/mol)239.10239.10
Solubility in Water50 mg/mL45 mg/mL
HPLC Retention Time6.2 min5.8 min

Table 2: Synthetic Yields by Method

MethodYield (%)Purity (%)
Rhodanine6298
Halomethylpyridine7895

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